2-(2,4-Dichlorophenyl)-5-hydroxypyridine
Overview
Description
2-(2,4-Dichlorophenyl)-5-hydroxypyridine is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypyridine ring
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Safety and Hazards
Future Directions
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .
Mechanism of Action
Target of Action
For instance, dichlorophenyl derivatives have been associated with antitrypanosomiasis activity . More research is needed to identify the specific targets of this compound.
Mode of Action
For example, some dichlorophenyl derivatives have been reported to act on the active site of the CYP51 receptor, establishing a stable complex with the target
Biochemical Pathways
For instance, some dichlorophenyl derivatives have been associated with the degradation of 2,4-dichlorophenol
Pharmacokinetics
Similar compounds have been reported to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . More research is needed to outline the ADME properties of this compound.
Result of Action
Similar compounds have been reported to have various effects, such as the inhibition of na+–k+atpase in fish brain after long-term exposure
Action Environment
Similar compounds have been reported to remain in rivers, streams, and lakes, indicating that environmental factors could potentially influence their action . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-hydroxypyridine typically involves the reaction of 2,4-dichlorophenylboronic acid with 5-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic medium . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher product purity and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenyl)-5-pyridone.
Reduction: 2-(2,4-Dichlorophenyl)-5-aminopyridine.
Substitution: 2-(2,4-Dimethoxyphenyl)-5-hydroxypyridine.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-5-hydroxypyridine can be compared with other similar compounds, such as:
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the hydroxypyridine ring.
2,4-Dichlorophenoxyacetic acid: Contains a similar dichlorophenyl group but is used primarily as a herbicide.
2,4-Dichlorophenylboronic acid: Used as a reagent in Suzuki-Miyaura coupling reactions.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQXTOYMIMPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692687 | |
Record name | 6-(2,4-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-35-3 | |
Record name | 6-(2,4-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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